1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid
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Overview
Description
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is a compound that features a benzimidazole moiety fused with a cyclohexane ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with aldehydes . For 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid, a common synthetic route might involve the reaction of 1,2-phenylenediamine with a suitable aldehyde, followed by cyclization and subsequent functionalization to introduce the cyclohexane carboxylic acid moiety .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often employ catalytic processes to enhance yield and efficiency. For instance, the use of solid acid catalysts like alumina-sulfuric acid has been reported to achieve good to excellent yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their biological effects . The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(1H-Benzimidazol-2-yl)-1-phenylethanone
- 1-(1H-Benzimidazol-2-yl)-2-phenylethanol
- 2-(1H-Benzimidazol-2-yl)-1H-indole-3-carboxylic acid
Uniqueness
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is unique due to its specific combination of a benzimidazole moiety with a cyclohexane ring, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAVFPFRGJGYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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